methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride
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Overview
Description
Methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom . Azetidines are known for their diverse biological activities and are used in various synthetic and natural products .
Preparation Methods
The synthesis of methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized azetidines.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include DBU, NH-heterocycles, and boronic acids . The major products formed from these reactions are functionalized azetidines and new heterocyclic compounds .
Scientific Research Applications
Methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride can be compared with other similar compounds, such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound has a similar structure but contains an oxetane ring instead of an azetidine ring.
(N-Boc-azetidin-3-ylidene)acetate: This compound is an intermediate in the synthesis of this compound and contains a Boc-protected azetidine ring.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .
Properties
IUPAC Name |
methyl 2-(3-ethoxyazetidin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-12-8(5-9-6-8)4-7(10)11-2;/h9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZWCFCPMQZGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CNC1)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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